N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide hydrochloride
CAS No.: 1135200-52-0
Cat. No.: VC11922331
Molecular Formula: C26H24ClFN4OS2
Molecular Weight: 527.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1135200-52-0 |
|---|---|
| Molecular Formula | C26H24ClFN4OS2 |
| Molecular Weight | 527.1 g/mol |
| IUPAC Name | N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C26H23FN4OS2.ClH/c1-30(2)13-7-14-31(26-29-24-19(27)9-5-11-23(24)34-26)25(32)18-16-21(22-12-6-15-33-22)28-20-10-4-3-8-17(18)20;/h3-6,8-12,15-16H,7,13-14H2,1-2H3;1H |
| Standard InChI Key | ZPODCPRZYGQEEL-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5.Cl |
| Canonical SMILES | CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline core substituted at position 2 with a thiophene ring and at position 4 with a carboxamide group (Figure 1). The carboxamide nitrogen is bonded to two distinct moieties:
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3-(Dimethylamino)propyl chain: Enhances solubility via tertiary amine protonation.
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4-Fluoro-1,3-benzothiazole: A fluorinated heterocycle known for enhancing metabolic stability and target affinity .
The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo studies.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₄ClFN₄OS₂ |
| Molecular Weight | 527.1 g/mol |
| logP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar Surface Area | 108 Ų |
Figure 1: Structural diagram highlighting the quinoline-thiophene backbone and benzothiazole-dimethylamino substituents .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence (Scheme 1):
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Quinoline-4-carboxylic Acid Preparation: Friedländer condensation of 2-aminobenzaldehyde derivatives with thiophene-containing ketones.
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Carboxamide Formation: Coupling the quinoline acid with N-(3-dimethylaminopropyl)-4-fluoro-benzothiazol-2-amine using EDCI/HOBt.
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Salt Formation: Treatment with HCl in ethanol to yield the hydrochloride.
Analytical Characterization
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NMR (¹H, ¹³C): Confirms substitution patterns and purity.
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LC-MS: [M+H]⁺ peak at m/z 527.1 aligns with the molecular formula.
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IR: Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (C=N of benzothiazole).
Biological Activities and Mechanisms
Antimicrobial Activity
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
The 4-fluoro-benzothiazole moiety disrupts microbial cell wall biosynthesis, while the dimethylamino group enhances membrane permeability .
Kinase Inhibition
Screening against 50 kinases revealed ≥70% inhibition of:
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ABL1 (Tyrosine Kinase): Implicated in chronic myeloid leukemia.
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EGFR (Epidermal Growth Factor Receptor): Target in non-small cell lung cancer .
Pharmacokinetic and Toxicity Profiles
ADME Properties
| Parameter | Value |
|---|---|
| Solubility (PBS, pH 7.4) | 45 μM |
| Plasma Protein Binding | 92% (Human), 89% (Mouse) |
| CYP3A4 Inhibition | IC₅₀ > 50 μM |
| Hepatocyte Stability | t₁/₂ = 68 min (Human) |
The high protein binding may limit free drug concentration, necessitating structural optimization .
Acute Toxicity
Comparative Analysis with Analogues
| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | logP |
|---|---|---|---|
| Target Compound | 2.3–3.1 | 12.5–50.0 | 3.2 |
| N-(4-Fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide | 5.8 | 25.0–100.0 | 2.9 |
| 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid | >10 | >100 | 1.7 |
The target compound’s superior activity stems from synergistic effects of the dimethylamino propyl and fluorobenzothiazole groups.
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